molecular formula C16H20N6O B2600815 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)pyrazine-2-carboxamide CAS No. 2034200-73-0

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)pyrazine-2-carboxamide

Cat. No. B2600815
CAS RN: 2034200-73-0
M. Wt: 312.377
InChI Key: PYEJWAGZUCKLMD-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)pyrazine-2-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. CPPC is a small molecule that has shown promising results in various biological assays, making it a valuable tool for drug discovery and development.

Scientific Research Applications

Synthesis Techniques and Chemical Modifications

The synthesis of complex molecules like N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)pyrazine-2-carboxamide involves intricate chemical processes, including condensation, cyclization, and modification of functional groups. For instance, the tritiation of SR141716, a cannabinoid receptor antagonist similar in structure, showcases the synthesis from commercially available materials through a sequence of condensation, base-promoted isomerization/cyclization, facile iodination, and selective reduction with tritium gas, highlighting the chemical flexibility and adaptability of pyrazole-carboxamide compounds (Seltzman et al., 2002).

Antimicrobial and Antifungal Applications

Certain pyrazine derivatives, including N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-oxobutanamide and its reactions with arylidinecyanothioacetamides, have been evaluated for antimicrobial and antifungal activities. This reflects the potential of pyrazine derivatives in contributing to the development of new antimicrobial and antifungal agents, indicating a broad spectrum of biological activity beyond their structural complexity (Othman, 2013).

Advanced Chemical Properties and Potential Pharmacological Probes

The study of structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists demonstrates the intricate balance between chemical structure and biological function. Modifications at specific positions on the pyrazole ring can significantly alter the compound's affinity and efficacy toward cannabinoid receptors, showcasing the potential for these compounds to serve as pharmacological probes in neuroscience research (Lan et al., 1999).

Material Science and Electroconductive Applications

Nitrogen-containing heterocyclic compounds, including pyrazines, have been used in various applications such as herbicides, insecticides, pharmaceuticals, and notably in electroconductive polymers. The exploration of these compounds in the development of inexpensive electroconductive materials opens new avenues in material science, indicating their versatility beyond biological applications (Higasio & Shoji, 2001).

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c23-16(14-10-17-5-6-18-14)19-12-3-7-22(8-4-12)15-9-13(20-21-15)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEJWAGZUCKLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide

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